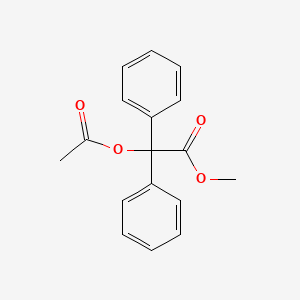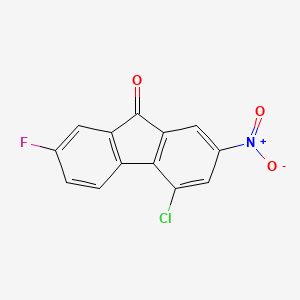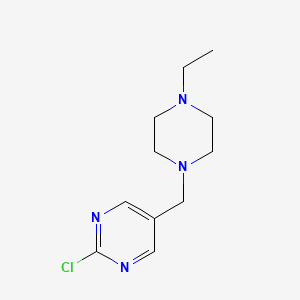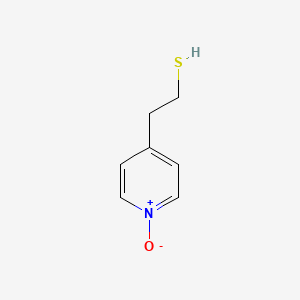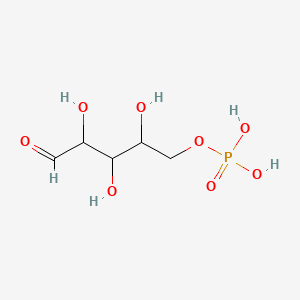
1-(1-Ethoxyethenyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxyethenyl)-4-nitrobenzene is an organic compound characterized by the presence of an ethoxyethenyl group attached to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Ethoxyethenyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethoxyethenyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethoxyethenyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1-(1-Ethoxyethenyl)-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxyethenyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Ethoxyethenyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The ethoxyethenyl group can also participate in electrophilic and nucleophilic reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethoxyethenyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(1-Ethoxyethenyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(1-Ethoxyethenyl)-4-methylbenzene: Contains a methyl group instead of a nitro group.
Uniqueness: 1-(1-Ethoxyethenyl)-4-nitrobenzene is unique due to the presence of both an ethoxyethenyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
59938-04-4 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(1-ethoxyethenyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
FXCHFIFKAXHQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


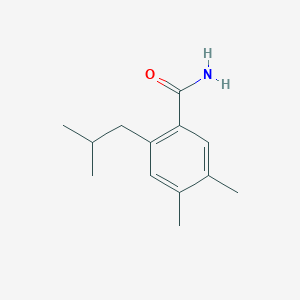

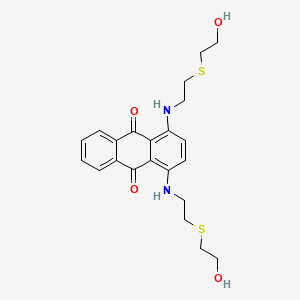
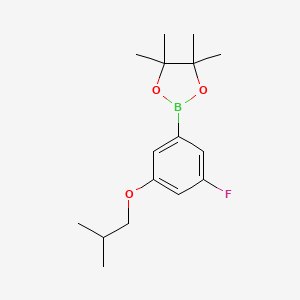
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

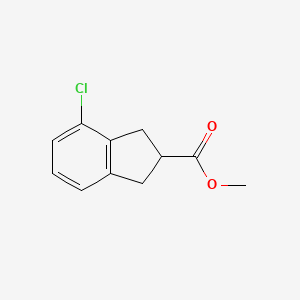
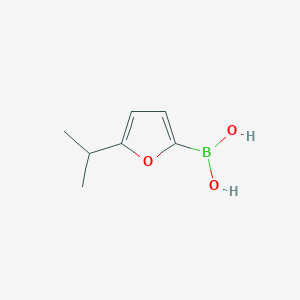
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
